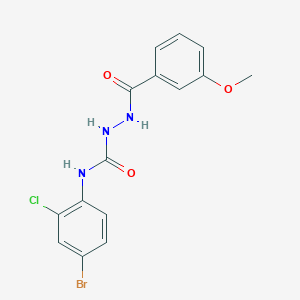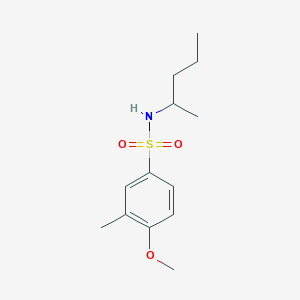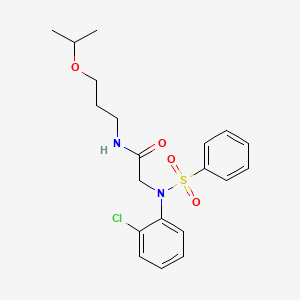
N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide, also known as BIX-01294, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields of research. This compound has gained significant attention due to its ability to selectively inhibit the activity of G9a, a histone lysine methyltransferase that is involved in the regulation of gene expression.
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide selectively inhibits the activity of G9a by binding to the SET domain of the enzyme, which is responsible for its methyltransferase activity. This binding prevents the transfer of methyl groups to histone H3 lysine 9 (H3K9), a modification that is associated with transcriptional repression. As a result, the expression of genes that are regulated by G9a is altered, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, cell differentiation, proliferation, and apoptosis. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide is its ability to selectively inhibit the activity of G9a, which allows for the investigation of the role of this enzyme in cellular processes. Additionally, this compound has been shown to have potential therapeutic applications in various fields of research. However, there are also limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other enzymes or proteins, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide. One area of research is the investigation of the role of G9a in various diseases, including cancer, neurological disorders, and viral infections. Additionally, the development of more selective inhibitors of G9a may lead to the identification of new therapeutic targets for the treatment of these diseases. Finally, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-2-(3-methoxybenzoyl)hydrazinecarboxamide has been extensively studied in the field of epigenetics, where it has been shown to selectively inhibit the activity of G9a, a histone lysine methyltransferase that is involved in the regulation of gene expression. This compound has been used to investigate the role of G9a in various cellular processes, including cell differentiation, proliferation, and apoptosis. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and viral infections.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[(3-methoxybenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c1-23-11-4-2-3-9(7-11)14(21)19-20-15(22)18-13-6-5-10(16)8-12(13)17/h2-8H,1H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCOWMXGWLXKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 2-({4-[(phenylthio)methyl]benzoyl}amino)terephthalate](/img/structure/B4113518.png)
![N-(3-chloro-4-fluorophenyl)-2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4113527.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4113529.png)
![N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4113531.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4113539.png)
![2-[(4-allyl-5-{[(4-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4113544.png)
![7-chloro-1-(3-ethoxy-4-propoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113550.png)

![7-chloro-1-(3-chlorophenyl)-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113566.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113571.png)
![4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]-N-propylbenzenesulfonamide](/img/structure/B4113585.png)

![N~2~-(4-ethoxyphenyl)-N~1~-(1-methylbutyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4113601.png)
